molecular formula H7NaO6P B8439630 CID 86658926

CID 86658926

Cat. No.: B8439630
M. Wt: 157.02 g/mol
InChI Key: UTYPQJKNTDECGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Such compounds are often characterized by their structural complexity, substrate specificity, or inhibitory activity, as seen in analogous cases .

Properties

Molecular Formula

H7NaO6P

Molecular Weight

157.02 g/mol

InChI

InChI=1S/Na.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2

InChI Key

UTYPQJKNTDECGD-UHFFFAOYSA-N

Canonical SMILES

O.O.OP(=O)(O)O.[Na]

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Limitations

  • Gaps in Data : Direct experimental data for this compound, such as crystallographic or enzymatic assays, are absent in the evidence. Future studies should prioritize structural elucidation via X-ray diffraction or NMR, as recommended in and .
  • Methodological Consistency: Standardized reporting of physicochemical properties (e.g., solubility, logP) and adherence to IUPAC nomenclature () are essential for cross-study comparisons .

Q & A

Q. What frameworks guide ethical decision-making in high-risk this compound experiments?

  • Adhere to IRB protocols for studies involving human/animal subjects, emphasizing risk-benefit assessments .
  • Consult the CC-BY-SA 3.0 license for open-access dissemination while attributing prior work .
  • Disclose conflicts of interest (e.g., industry funding) in publications to maintain credibility .

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